molecular formula C17H20FNO2S B11111722 N-[1-(2,5-dimethylphenyl)ethyl]-1-(2-fluorophenyl)methanesulfonamide

N-[1-(2,5-dimethylphenyl)ethyl]-1-(2-fluorophenyl)methanesulfonamide

Cat. No.: B11111722
M. Wt: 321.4 g/mol
InChI Key: SZNAAGDCIVHEQU-UHFFFAOYSA-N
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Description

N-[1-(2,5-dimethylphenyl)ethyl]-1-(2-fluorophenyl)methanesulfonamide is a synthetic organic compound characterized by its unique chemical structure, which includes a methanesulfonamide group attached to a 2-fluorophenyl ring and a 2,5-dimethylphenyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,5-dimethylphenyl)ethyl]-1-(2-fluorophenyl)methanesulfonamide typically involves a multi-step process:

    Formation of the Intermediate: The initial step involves the reaction of 2,5-dimethylphenyl ethylamine with a suitable sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions to form the intermediate sulfonamide.

    Fluorination: The intermediate is then subjected to a fluorination reaction using a fluorinating agent like diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom onto the phenyl ring.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the synthesis steps in batches, ensuring precise control over reaction conditions.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability, allowing for the continuous production of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,5-dimethylphenyl)ethyl]-1-(2-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(2,5-dimethylphenyl)ethyl]-1-(2-fluorophenyl)methanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for use in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound is investigated for its potential use in the development of specialty chemicals and intermediates in organic synthesis.

Mechanism of Action

The mechanism of action of N-[1-(2,5-dimethylphenyl)ethyl]-1-(2-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access.

    Receptor Binding: It can interact with specific receptors, modulating their activity and influencing cellular signaling pathways.

    Pathways Involved: The compound’s effects are mediated through pathways involving sulfonamide and fluorine interactions, which can alter the chemical environment and biological activity of the target molecules.

Comparison with Similar Compounds

N-[1-(2,5-dimethylphenyl)ethyl]-1-(2-fluorophenyl)methanesulfonamide can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds:

Properties

Molecular Formula

C17H20FNO2S

Molecular Weight

321.4 g/mol

IUPAC Name

N-[1-(2,5-dimethylphenyl)ethyl]-1-(2-fluorophenyl)methanesulfonamide

InChI

InChI=1S/C17H20FNO2S/c1-12-8-9-13(2)16(10-12)14(3)19-22(20,21)11-15-6-4-5-7-17(15)18/h4-10,14,19H,11H2,1-3H3

InChI Key

SZNAAGDCIVHEQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)NS(=O)(=O)CC2=CC=CC=C2F

Origin of Product

United States

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